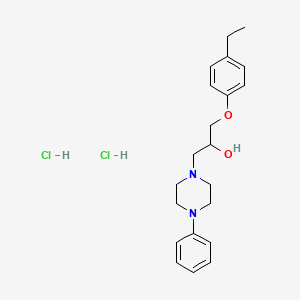

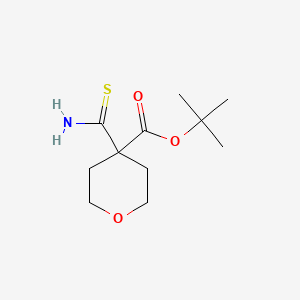

![molecular formula C17H20N4O3S B2468244 4-{4-ciano-5-[(prop-2-en-1-il)amino]-1,3-oxazol-2-il}-N,N-dietilbenceno-1-sulfonamida CAS No. 941266-67-7](/img/structure/B2468244.png)

4-{4-ciano-5-[(prop-2-en-1-il)amino]-1,3-oxazol-2-il}-N,N-dietilbenceno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide, also known as ACOS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmaceuticals, and biological research. ACOS is a sulfonamide derivative that contains a cyanooxazole ring and an allylamine group, making it a versatile molecule with a wide range of applications.

Mecanismo De Acción

The mechanism of action of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide contains a sulfonamide group, which is known to interact with the active site of enzymes and proteins, leading to their inhibition. Additionally, the allylamine group in 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo nucleophilic addition reactions, making it a potential inhibitor of enzymes that contain reactive nucleophiles.

Biochemical and Physiological Effects

4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can inhibit the activity of specific enzymes and proteins, including carbonic anhydrase and cathepsin K. In vivo studies have shown that 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can reduce inflammation and tumor growth in animal models. Additionally, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is also relatively inexpensive compared to other sulfonamide derivatives, making it accessible to researchers with limited resources. However, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide also has some limitations, including its low potency and selectivity for specific enzymes and proteins. Additionally, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide may exhibit off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide, including the development of more potent and selective inhibitors, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can be used as a starting point for the synthesis of novel compounds with improved pharmacological properties. Further research on 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide and its derivatives can lead to the discovery of new drugs and therapies for various diseases.

In conclusion, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a promising chemical compound with a wide range of applications in various scientific fields. Its unique chemical structure and potential therapeutic applications make it an attractive target for further research and development.

Métodos De Síntesis

The synthesis of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide involves the reaction of N,N-diethylbenzenesulfonamide with allylisocyanate, followed by the addition of 5-amino-4-cyanooxazole. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide. The synthesis of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de 1,3-diazol (la estructura principal del compuesto) han demostrado propiedades antibacterianas. Los investigadores han explorado su eficacia contra cepas bacterianas, convirtiéndolos en candidatos prometedores para combatir infecciones .

Potencial Antitubercular

Dado el desafío global de salud que representa la tuberculosis, es crucial investigar nuevos compuestos con actividad antitubercular. La estructura del compuesto sugiere que puede exhibir efectos inhibitorios contra Mycobacterium tuberculosis. Se necesitan estudios adicionales para validar este potencial .

Propiedades Antiinflamatorias

Los compuestos que contienen imidazol a menudo muestran efectos antiinflamatorios. Los investigadores han explorado su impacto en las vías inflamatorias, lo que podría conducir al desarrollo de nuevos medicamentos antiinflamatorios .

Actividad Antitumoral

Las partes únicas oxazolil y sulfonamida del compuesto podrían contribuir a las propiedades antitumorales. Investigar sus efectos en líneas celulares cancerosas y la inhibición del crecimiento tumoral es una vía emocionante para la investigación .

Efectos Antidiabéticos

Algunos derivados de imidazol exhiben actividad antidiabética al modular el metabolismo de la glucosa. Los investigadores han estudiado su impacto en la sensibilidad a la insulina y la homeostasis de la glucosa .

Potencial Antioxidante

Dada la importancia de los antioxidantes para mantener la salud celular, explorar las propiedades antioxidantes del compuesto vale la pena. Puede contribuir a eliminar los radicales libres y proteger las células del estrés oxidativo .

Propiedades

IUPAC Name |

4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-4-11-19-17-15(12-18)20-16(24-17)13-7-9-14(10-8-13)25(22,23)21(5-2)6-3/h4,7-10,19H,1,5-6,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAVSZWQGXCSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

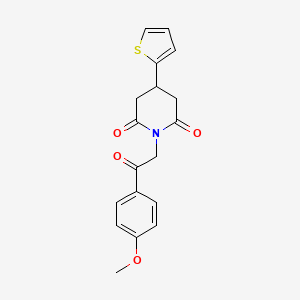

![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)

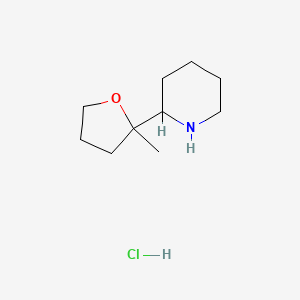

![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)

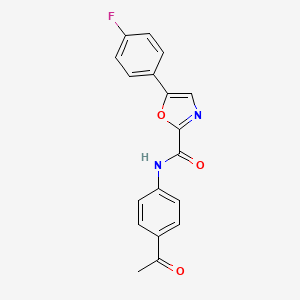

![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)

![N-(4-(difluoromethoxy)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2468173.png)

![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)